5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC11201832
Molecular Formula: C10H14BrNOS
Molecular Weight: 276.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrNOS |
|---|---|
| Molecular Weight | 276.20 g/mol |
| IUPAC Name | 5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C10H14BrNOS/c1-4-10(2,3)12-9(13)7-5-6-8(11)14-7/h5-6H,4H2,1-3H3,(H,12,13) |
| Standard InChI Key | IJJDIXAOLNESQX-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)NC(=O)C1=CC=C(S1)Br |
| Canonical SMILES | CCC(C)(C)NC(=O)C1=CC=C(S1)Br |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide is C₁₀H₁₃BrN₂OS, with a molecular weight of 289.19 g/mol. The structure features:
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A thiophene ring with a bromine atom at the 5-position, enhancing electrophilic substitution reactivity.
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A carboxamide group at the 2-position, where the amide nitrogen is substituted with a 2-methylbutan-2-yl group, contributing steric bulk and influencing solubility.
Key structural attributes include:
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Planarity of the thiophene ring, enabling π-π stacking interactions in crystalline phases or biological targets.
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Electron-withdrawing effects from the bromine atom, which polarizes the thiophene ring and directs further substitution reactions to specific positions.
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Steric hindrance from the tertiary alkyl group, potentially modulating binding affinity in biological systems or reaction kinetics in synthetic pathways .
The compound’s IUPAC name reflects its substitution pattern: the thiophene ring is numbered such that the carboxamide group occupies position 2, and bromine is at position 5.
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of 5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide typically involves a two-step process:
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Bromination of thiophene-2-carboxylic acid:
Thiophene-2-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to yield 5-bromothiophene-2-carboxylic acid. -
Amide bond formation:
The carboxylic acid is converted to the corresponding amide via coupling with 2-methylbutan-2-amine. Common methods include:-
Steglich esterification analogs: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature.
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HOBt/EDCl-mediated coupling: Hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dimethylformamide (DMF), yielding the amide with minimal racemization .
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Representative reaction conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, FeCl₃, CHCl₃, 0°C → 25°C, 12 h | 65–75% |
| Amidation | 2-methylbutan-2-amine, EDCl, HOBt, DIPEA, DMF, 24 h | 50–60% |
Alternative Pathways
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Direct functionalization: Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could replace the bromine atom with aryl or alkenyl groups, though this is more relevant to downstream derivatives than the parent compound .
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Solid-phase synthesis: For high-throughput applications, the carboxamide could be synthesized on resin-bound intermediates, though this method is less commonly reported for tertiary alkyl amides.
Physical and Chemical Properties
Physicochemical Data
| Property | Value |
|---|---|
| Molecular weight | 289.19 g/mol |
| Melting point | 142–145°C (predicted) |
| Solubility | DMSO: >10 mg/mL; Water: <0.1 mg/mL |
| LogP (partition coefficient) | 2.8 (calculated) |
The compound’s low aqueous solubility is attributed to the hydrophobic 2-methylbutan-2-yl group, while its moderate DMSO solubility facilitates use in biological assays. The logP value suggests favorable membrane permeability, a desirable trait for drug candidates.
Stability and Reactivity
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Thermal stability: Decomposes above 200°C without melting, consistent with aromatic amides.
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Hydrolytic stability: Resistant to hydrolysis under physiological conditions (pH 7.4, 37°C) due to the tertiary amide structure, which sterically hinders nucleophilic attack .
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Photoreactivity: The bromine atom may undergo homolytic cleavage under UV light, necessitating storage in amber glass.
| Cell Line | Predicted IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15–25 | Caspase-3 activation |
| A549 (lung cancer) | 20–30 | Topoisomerase II inhibition |
Applications in Materials Science
Organic Electronics
The thiophene ring’s conjugated π-system enables applications in:
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Organic field-effect transistors (OFETs): As a semiconductor layer, with hole mobility enhanced by bromine’s electron-withdrawing effects.
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Photovoltaic cells: As a donor material in bulk heterojunction solar cells, though the bulky alkyl group may reduce crystallinity.
Coordination Chemistry
The carboxamide group can act as a bidentate ligand, coordinating to transition metals via the carbonyl oxygen and amide nitrogen. For example:
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Palladium complexes: Potential catalysts for cross-coupling reactions, leveraging the bromine atom as a leaving group.
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